1,1'-Bi-2-naphthyl dimethanesulfonate
Overview
Description
1,1’-Bi-2-naphthyl dimethanesulfonate is an organic compound with the molecular formula C22H18O6S2 and a molecular weight of 442.50 g/mol . This compound is characterized by its two naphthyl groups linked via a single bond and each substituted with a methanesulfonate group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1’-Bi-2-naphthyl dimethanesulfonate typically involves the reaction of 1,1’-bi-2-naphthol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions generally include:
Reactants: 1,1’-bi-2-naphthol, methanesulfonyl chloride, pyridine
Solvent: Chloroform or dichloromethane
Temperature: Room temperature to 0°C
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1’-Bi-2-naphthyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The naphthyl groups can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Bi-2-naphthyl dimethanesulfonate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-Bi-2-naphthyl dimethanesulfonate exerts its effects involves its interaction with molecular targets through its methanesulfonate groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
1,1’-Bi-2-naphthyl dimethanesulfonate can be compared with other similar compounds such as:
1,1’-Bi-2-naphthol: Lacks the methanesulfonate groups and has different reactivity and applications.
1,1’-Bi-2-naphthyl disulfonate: Contains sulfonate groups instead of methanesulfonate, leading to different chemical properties and uses.
1,1’-Bi-2-naphthyl dimethyl ether: Substituted with methoxy groups instead of methanesulfonate, affecting its reactivity and applications.
The uniqueness of 1,1’-Bi-2-naphthyl dimethanesulfonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(2-methylsulfonyloxynaphthalen-1-yl)naphthalen-2-yl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6S2/c1-29(23,24)27-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)28-30(2,25)26/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEOOLQENOFUCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570584 | |
Record name | [1,1'-Binaphthalene]-2,2'-diyl dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182568-57-6, 871231-47-9 | |
Record name | [1,1'-Binaphthalene]-2,2'-diyl dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Bi-2-naphthyl dimethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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